molecular formula C15H17FN4O2 B6902735 N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide

Cat. No.: B6902735
M. Wt: 304.32 g/mol
InChI Key: GNVVDGHKNNUQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring fused with a pyridine ring, which is further functionalized with fluorine and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the diethyl and oxo groups. The pyridine ring is then synthesized separately and functionalized with a fluorine atom. The final step involves coupling the pyridazine and pyridine rings through a carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, into the pyridine ring.

Scientific Research Applications

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
  • **N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
  • **N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-[oxo(1-pyrrolidinyl)methyl]-1H-pyrrole-3-sulfonamide

Uniqueness

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both pyridazine and pyridine rings, along with the fluorine and carboxamide groups, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-5-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-3-10-11(14(21)20-19-12(10)4-2)8-18-15(22)13-6-5-9(16)7-17-13/h5-7H,3-4,8H2,1-2H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVVDGHKNNUQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)CNC(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.